N-(Prop-2-yn-1-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a propynyl group at the nitrogen atom and an amine group at the fourth position of the ring.
Mechanism of Action
Target of Action
N-(Prop-2-yn-1-yl)piperidin-4-amine primarily targets Monoamine Oxidase (MAO) . MAO exists as two distinct enzymatic isoforms, MAO-A and MAO-B, based on their substrate and inhibitor specificities . MAO-A preferentially deaminates serotonin, adrenaline, and noradrenaline .
Mode of Action
The compound interacts with its targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
The compound affects the pathways related to the metabolism of neurotransmitters such as serotonin, adrenaline, and noradrenaline . By inhibiting MAO, the compound prevents the breakdown of these neurotransmitters, increasing their availability in the brain .
Pharmacokinetics
For instance, the compound’s molecular weight (138.21 g/mol) could influence its absorption and distribution in the body.
Result of Action
The inhibition of MAO by this compound results in increased levels of neurotransmitters in the brain . This can have various effects at the molecular and cellular levels, potentially impacting mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine typically involves the reaction of piperidine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the piperidine nitrogen . The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, basic or acidic conditions depending on the desired substitution.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(Prop-2-yn-1-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)piperidin-4-amine: Similar structure but with different substitution patterns.
N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine: Contains an additional methyl group on the nitrogen atom.
Uniqueness
N-(Prop-2-yn-1-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyl group allows for unique reactivity and interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-prop-2-ynylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSMJNIPLCWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.